N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrazole, a class of organic compounds with a five-membered ring containing three carbon atoms and two nitrogen atoms . It also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like NMR spectroscopy . These techniques provide information about the chemical environment of different atoms in the molecule and their connectivity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques like NMR spectroscopy . These techniques provide information about the chemical environment of different atoms in the molecule and their connectivity .Aplicaciones Científicas De Investigación
Anticancer Activity
This compound has been studied for its potential anticancer properties . The pharmacophore hybridization approach is widely used for the design of drug-like small molecules with anticancer properties . The structure of the synthesized compound was confirmed by 1H, 13C, 2D NMR and LC-MS spectra . The in vitro anticancer activity of the title compound was studied .
Inhibitor for EGFR/VEGFR-2
The compound has been identified as a promising EGFR/VEGFR-2 inhibitor . Structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models, were used to identify this .
Treatment of Triple-Negative Cancer
The compound and its modified derivatives have been studied for their therapeutic activity against EGFR and VEGFR-2 in the treatment of triple-negative cancer via an in silico approach .
Sleep Intensity Enhancement
There is a series of 5-HT2A inverse-agonists that when dosed in rats, both consolidate the stages of NREM sleep, resulting in fewer awakenings, and increase a physiological measure of sleep intensity .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide are the RET, EGFR, and VEGFR tyrosine kinases . These kinases play a crucial role in various cellular processes, including cell growth, differentiation, and survival .
Mode of Action
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide acts as a small molecule tyrosine kinase inhibitor (TKI). It competes with ATP binding sites on the receptors, thereby inhibiting the kinase activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to a decrease in tumor-induced neo-angiogenesis, tumor cell survival, proliferation, and signaling .
Biochemical Pathways
The compound’s action affects several biochemical pathways. By inhibiting the RET, EGFR, and VEGFR tyrosine kinases, N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide disrupts the signaling pathways that these kinases regulate . These pathways are involved in various cellular processes, including cell growth, differentiation, and survival .
Pharmacokinetics
It is known that the compound exhibits high selectivity for its target kinases, suggesting that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide’s action are primarily related to its inhibition of the RET, EGFR, and VEGFR tyrosine kinases . By inhibiting these kinases, the compound disrupts the signaling pathways they regulate, leading to a decrease in tumor-induced neo-angiogenesis, tumor cell survival, proliferation, and signaling .
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-9(18)15-14-12-7-21(19)8-13(12)16-17(14)10-3-5-11(20-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPSXUJFIYJWLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2CS(=O)CC2=NN1C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.